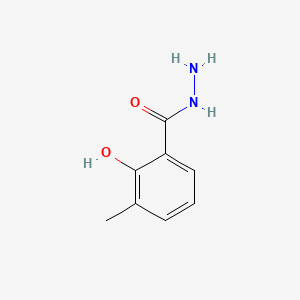

2-Hydroxy-3-methylbenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-2-4-6(7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNTVIWGDXKENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184978 | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30991-42-5 | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030991425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30991-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30991-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylbenzhydrazide

This guide provides a comprehensive technical overview of the synthesis of 2-Hydroxy-3-methylbenzhydrazide, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis is presented as a multi-step process, beginning with the formation of the key precursor, 2-hydroxy-3-methylbenzoic acid, followed by esterification and subsequent hydrazinolysis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and critical analysis of each synthetic step.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural motif of a salicylhydrazide, characterized by a hydroxyl group ortho to a hydrazide functionality on a benzene ring, is a key pharmacophore in a variety of biologically active molecules. The presence of a methyl group at the 3-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide outlines a reliable and reproducible pathway for the synthesis of this important building block.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from readily available precursors. The overall transformation can be visualized as follows:

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Hydroxy-3-methylbenzoic Acid

The initial and crucial step in this synthetic pathway is the regioselective carboxylation of o-cresol to yield 2-hydroxy-3-methylbenzoic acid. The Kolbe-Schmitt reaction is a well-established and industrially significant method for the ortho-carboxylation of phenols.[1][2]

Reaction Mechanism: Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[1] The regioselectivity (ortho vs. para carboxylation) is influenced by the choice of the counter-ion and reaction temperature. The use of sodium phenoxide at moderate temperatures generally favors the formation of the ortho-isomer, salicylic acid.

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzoic Acid

Materials:

-

o-Cresol

-

Sodium Hydroxide

-

Carbon Dioxide (high pressure)

-

Hydrochloric Acid

-

Suitable solvent (e.g., toluene)

-

High-pressure autoclave

Procedure:

-

Preparation of Sodium o-cresoxide: In a suitable reaction vessel, dissolve o-cresol in an equimolar amount of aqueous sodium hydroxide.

-

Drying: Carefully evaporate the water to obtain dry, powdered sodium o-cresoxide. The anhydrous nature of the phenoxide is critical for the success of the reaction.[4]

-

Carboxylation: Place the dry sodium o-cresoxide in a high-pressure autoclave. Heat the autoclave to approximately 125-150°C and introduce carbon dioxide under a pressure of 100 atm.[1] Maintain these conditions for several hours.

-

Work-up: After cooling the reactor, the resulting sodium 2-hydroxy-3-methylbenzoate is dissolved in water.

-

Acidification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude 2-hydroxy-3-methylbenzoic acid.

-

Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system.

Alternative Route: Diazotization

An alternative, though potentially lower-yielding, laboratory-scale synthesis involves the diazotization of 3-amino-2-hydroxybenzoic acid.[5] This method avoids the need for high-pressure equipment. The reaction proceeds by converting the primary amine to a diazonium salt with nitrous acid, which is then displaced by a hydroxyl group upon heating.[6]

Part 2: Esterification to Methyl 2-Hydroxy-3-methylbenzoate

The second step involves the esterification of the carboxylic acid group of 2-hydroxy-3-methylbenzoic acid to its corresponding methyl ester. The Fischer esterification is a classic and widely used method for this transformation, employing an excess of the alcohol in the presence of a strong acid catalyst.[7][8][9]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers and the elimination of a water molecule, the ester is formed.

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2-Hydroxy-3-methylbenzoate

This protocol is adapted from a general Fischer esterification procedure.[9][10]

Materials:

-

2-Hydroxy-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane or Diethyl Ether

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-hydroxy-3-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl 2-hydroxy-3-methylbenzoate.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.[11]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) |

| 2-Hydroxy-3-methylbenzoic acid | 152.15 |

| Methanol | 32.04 |

| Methyl 2-hydroxy-3-methylbenzoate | 166.17 |

Part 3: Hydrazinolysis to this compound

The final step is the conversion of the methyl ester to the desired hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically straightforward and high-yielding.

Reaction Mechanism: Hydrazinolysis

Hydrazine, being a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group to form the stable hydrazide.

Experimental Protocol: Synthesis of this compound

This protocol is based on procedures for the synthesis of similar benzhydrazide derivatives.[12][13]

Materials:

-

Methyl 2-hydroxy-3-methylbenzoate

-

Hydrazine Hydrate (80-100%)

-

Ethanol or Methanol

Procedure:

-

Reaction Setup: Dissolve methyl 2-hydroxy-3-methylbenzoate in ethanol or methanol in a round-bottomed flask equipped with a reflux condenser.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (typically 2-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled. The product, this compound, often precipitates out of the solution upon cooling or after the addition of cold water. The solid product is then collected by filtration, washed with a small amount of cold ethanol or water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) |

| Methyl 2-hydroxy-3-methylbenzoate | 166.17 |

| Hydrazine Hydrate | 50.06 |

| This compound | 166.18 |

Characterization of this compound

While specific experimental spectral data for this compound is not widely published, characterization would typically involve the following techniques:

-

¹H NMR Spectroscopy: Expected signals would include aromatic protons in the region of 6.8-7.8 ppm, a singlet for the methyl group around 2.2 ppm, and broad singlets for the -OH and -NH protons which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: Aromatic carbon signals would be observed in the range of 110-160 ppm, with the carbonyl carbon appearing further downfield (around 165-170 ppm), and the methyl carbon signal appearing upfield (around 15-20 ppm).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretches (two bands for -NH₂, ~3200-3350 cm⁻¹), and the C=O stretch of the amide (~1640-1660 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).

Safety Considerations

-

Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[14] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8][15]

-

Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive and should be handled with care.

-

Solvents: Organic solvents such as methanol, dichloromethane, and diethyl ether are flammable and should be used in a well-ventilated area away from ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local institutional and environmental regulations. Hydrazine-containing waste requires special handling and should not be disposed of down the drain.[14]

Conclusion

The synthesis of this compound presented in this guide provides a robust and reliable pathway for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions at each step—Kolbe-Schmitt carboxylation, Fischer esterification, and hydrazinolysis—researchers can efficiently produce this key building block for further derivatization and biological evaluation. Adherence to the detailed protocols and safety precautions outlined herein is essential for the successful and safe execution of this synthesis.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scirp.org [scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. N′-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. minio.scielo.br [minio.scielo.br]

- 15. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Hydroxy-3-methylbenzhydrazide

CAS Number: 30991-42-5

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile chemical scaffold.

Abstract

This compound is a valuable aromatic hydrazide that serves as a critical building block in medicinal chemistry and materials science. Its unique structural features, including a hydroxyl group, a methyl group, and a reactive hydrazide moiety, make it an excellent precursor for synthesizing a wide array of derivatives, such as Schiff bases and heterocyclic compounds, with significant biological potential. This guide provides a detailed examination of its physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and a survey of its applications in drug discovery, focusing on the development of novel antimicrobial and anticancer agents.

Physicochemical Profile

Understanding the fundamental properties of this compound is paramount for its effective use in research and development. These characteristics influence its solubility, reactivity, and handling requirements.

| Property | Value | Reference(s) |

| CAS Number | 30991-42-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 190-191°C | [1] |

| pKa | 8.78 ± 0.35 (Predicted) | [1] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a reliable two-step process starting from the commercially available methyl 2-hydroxy-3-methylbenzoate. This pathway involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

2.1 Principle of Synthesis: Hydrazinolysis

The core of the synthesis is the hydrazinolysis of an ester. Hydrazine (NH₂NH₂), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester (methyl 2-hydroxy-3-methylbenzoate). This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of methanol and forming the stable hydrazide product. The reaction is typically performed in an alcoholic solvent, such as ethanol, and may be driven to completion by refluxing.[3][4]

2.2 Detailed Step-by-Step Synthesis Protocol

Causality: This protocol is optimized for high yield and purity. Using an excess of hydrazine hydrate ensures the complete conversion of the starting ester. Ethanol is chosen as the solvent due to the good solubility of both the reactant and the intermediate, and its boiling point is suitable for achieving a sufficient reaction rate without degrading the product.

Materials:

-

Methyl 2-hydroxy-3-methylbenzoate

-

Hydrazine hydrate (80% solution)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 2-hydroxy-3-methylbenzoate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).

-

Addition of Hydrazine: While stirring, slowly add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A white solid precipitate of this compound should form.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallization: For higher purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

2.3 Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

-

FT-IR (KBr, cm⁻¹): Expected peaks would include a broad band for the O-H stretch (phenolic), N-H stretching vibrations from the hydrazide group, a strong C=O (amide I) band, and characteristic aromatic C=C stretching bands.[5]

-

¹H-NMR (DMSO-d₆, ppm): The spectrum should show distinct signals corresponding to the aromatic protons, the methyl group protons, the labile phenolic -OH proton, and the -NH and -NH₂ protons of the hydrazide moiety.[5][6]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (166.18 g/mol ).[6]

Core Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for generating libraries of compounds with diverse biological activities.[7][8] Hydrazides and their derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[9][10]

3.1 Precursor for Potent Schiff Base Derivatives

The hydrazide group is an excellent nucleophile for condensation reactions with aldehydes and ketones, forming hydrazones (a class of Schiff bases).[11] This reaction is a cornerstone of combinatorial chemistry for drug discovery. The resulting -C=N-NH-C=O- linkage is a key pharmacophore in many biologically active molecules. The 2-hydroxy group often participates in intramolecular hydrogen bonding, which can influence the conformation and biological activity of the final molecule.[12]

-

Antimicrobial Agents: Many Schiff bases derived from aromatic hydrazides exhibit potent antibacterial and antifungal properties.[5][13][14] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity introduced by the aldehyde or ketone fragment can enhance cell membrane permeability.

-

Anticancer Agents: Certain hydrazone derivatives have shown promising anticancer activity, acting through various mechanisms such as enzyme inhibition (e.g., urease inhibitors) or inducing apoptosis.[15]

3.2 Ligand for Bioactive Metal Complexes

The oxygen and nitrogen atoms within the this compound structure can act as chelation sites for various metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the parent ligand, a phenomenon attributed to changes in properties like solubility, lipophilicity, and interaction with biological targets.

Experimental Workflow: From Synthesis to Antimicrobial Screening

This section outlines a logical and self-validating workflow for synthesizing a novel Schiff base from this compound and evaluating its potential as an antimicrobial agent.

Workflow from synthesis to biological evaluation.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[16] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] For long-term storage, keep under an inert atmosphere at 2-8°C.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[17]

Conclusion and Future Perspectives

This compound (CAS 30991-42-5) is a compound of significant interest due to its proven utility as a synthetic intermediate. Its structural framework is a launchpad for the development of novel therapeutic agents, particularly in the realm of antimicrobial and anticancer research. The straightforward synthesis of its Schiff base and metal complex derivatives allows for the rapid generation of compound libraries for high-throughput screening. Future research should focus on exploring the structure-activity relationships (SAR) of its derivatives to design more potent and selective drug candidates. Furthermore, investigating its potential in other areas, such as materials science and as a corrosion inhibitor, could open new avenues for its application.

References

- 1. This compound CAS#: 30991-42-5 [amp.chemicalbook.com]

- 2. Benzoic acid, 2-hydroxy-3-methyl-, hydrazide | CymitQuimica [cymitquimica.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. asianpubs.org [asianpubs.org]

- 7. hygeiajournal.com [hygeiajournal.com]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

- 12. N′-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.vensel.org [pubs.vensel.org]

- 14. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. 30991-42-5|2-Hydroxy-3-methylbenzohydrazide|2-Hydroxy-3-methylbenzohydrazide|-范德生物科技公司 [bio-fount.com]

A Technical Guide to the Thermal Stability of Benzohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benzohydrazide derivatives are a cornerstone in medicinal chemistry, valued for their extensive pharmacological activities.[1][2] Their efficacy and safety as therapeutic agents are intrinsically linked to their stability under various conditions, with thermal stability being a critical parameter influencing storage, formulation, and in vivo performance. This guide provides an in-depth exploration of the thermal stability of benzohydrazide derivatives, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the structural factors governing thermal decomposition, present robust experimental protocols for thermal analysis, and provide a framework for the kinetic analysis of degradation processes. This document is designed to be a comprehensive resource for researchers and professionals engaged in the development of pharmaceuticals and other advanced materials incorporating the benzohydrazide scaffold.

Introduction: The Benzohydrazide Moiety - A Scaffold of Therapeutic Significance

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This structural motif serves as a versatile template for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis of these compounds is often achieved through the condensation reaction of a substituted benzohydrazide with an appropriate aldehyde or ketone.[1][3]

The therapeutic potential of these molecules necessitates a thorough understanding of their physicochemical properties, particularly their stability. Thermal stability is a crucial factor that can impact the shelf-life of a drug substance, its compatibility with excipients during formulation, and its behavior under physiological conditions. A comprehensive thermal analysis can reveal key information about melting points, phase transitions, decomposition temperatures, and the kinetics of degradation.

This guide will provide a detailed examination of the factors influencing the thermal stability of benzohydrazide derivatives and the analytical techniques employed for their characterization.

Fundamentals of Thermal Stability in Benzohydrazide Derivatives

The thermal stability of a benzohydrazide derivative is not an intrinsic constant but is influenced by a combination of intramolecular and intermolecular factors. Understanding these factors is key to designing and selecting molecules with optimal stability profiles for specific applications.

The Role of Molecular Structure: A Structure-Stability Relationship

-

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl ring can influence the electron density distribution within the molecule, thereby affecting bond strengths and, consequently, thermal stability.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl): These groups can inductively withdraw electron density, potentially strengthening the bonds within the hydrazide moiety and increasing the energy required for their cleavage. This could lead to an increase in the decomposition temperature.

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups can increase electron density in the aromatic ring through resonance and inductive effects. This may, in some cases, weaken adjacent bonds and potentially lower the decomposition temperature. However, the overall effect can be complex and may also be influenced by the position of the substituent.

-

-

Steric Effects: The size and position of substituents can introduce steric hindrance, which may either stabilize or destabilize the molecule. Bulky groups in the ortho position, for instance, could twist the hydrazide moiety out of the plane of the benzene ring, disrupting conjugation and potentially lowering thermal stability.

-

Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds, such as a hydroxyl group in the ortho position, can significantly enhance thermal stability by creating a more rigid, cyclic-like structure that requires more energy to break apart.

Intermolecular Forces and Crystal Packing

In the solid state, the thermal stability of benzohydrazide derivatives is also heavily influenced by the strength of intermolecular forces within the crystal lattice. These forces include:

-

Hydrogen Bonding: The N-H and C=O groups of the hydrazide moiety are excellent hydrogen bond donors and acceptors, respectively. Strong intermolecular hydrogen bonding networks can significantly increase the melting point and the onset of decomposition by holding the molecules together in a stable crystalline arrangement.

-

van der Waals Forces and π-π Stacking: Aromatic rings can interact through van der Waals forces and π-π stacking, further contributing to the stability of the crystal lattice.

The overall thermal stability is therefore a complex interplay of these intramolecular and intermolecular factors.

Experimental Assessment of Thermal Stability: Core Methodologies

The cornerstone of thermal stability analysis lies in a suite of thermoanalytical techniques that monitor the physical and chemical properties of a substance as a function of temperature. For benzohydrazide derivatives, the most informative techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, identifying multi-step degradation processes, and quantifying the amount of residual mass.

A robust and reproducible TGA protocol is essential for obtaining high-quality data.

Step-by-Step TGA Protocol:

-

Crucible Selection and Preparation:

-

For most benzohydrazide derivatives, alumina (Al₂O₃) or platinum (Pt) crucibles are recommended. Aluminum crucibles can be used for measurements up to 600°C.[4]

-

Ensure the crucible is scrupulously clean. For reusable crucibles, a common cleaning procedure involves physical removal of residue followed by heating in a furnace to a high temperature to burn off any remaining organic material.[5][6]

-

Perform a blank run with an empty crucible to establish a stable baseline.[6]

-

-

Sample Preparation:

-

The sample should be representative of the bulk material. If the sample consists of large crystals, it is advisable to gently grind it to a fine, uniform powder to ensure consistent heat transfer.[5][7]

-

Accurately weigh 5-10 mg of the sample into the TGA crucible.[7] The sample should be spread thinly and evenly across the bottom of the crucible.[7]

-

-

Instrument Setup and Measurement:

-

Place the sample crucible in the TGA instrument.

-

Select the desired atmosphere:

-

Inert Atmosphere (Nitrogen or Argon): This is used to study the pyrolysis or thermal decomposition of the material in the absence of oxidation.

-

Oxidative Atmosphere (Air or Oxygen): This is used to investigate the thermo-oxidative stability of the material. Decomposition in an oxidative atmosphere often occurs at lower temperatures compared to an inert atmosphere.[1]

-

-

Set the gas flow rate, typically between 20-50 mL/min.

-

Program the temperature profile. A common method is a linear heating ramp from ambient temperature to a final temperature that is well above the expected decomposition temperature. A typical heating rate is 10°C/min. To perform kinetic analysis, experiments should be conducted at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).

-

Start the experiment and record the mass loss as a function of temperature.

-

The output of a TGA experiment is a thermogram, a plot of mass versus temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss versus temperature and is often used to identify the temperatures of maximum decomposition rates.

Data Presentation: TGA and DTG Data for a Hypothetical Benzohydrazide Derivative

| Parameter | Value | Description |

| Tonset | 250 °C | The temperature at which significant mass loss begins. |

| Tpeak | 275 °C | The temperature of the maximum rate of mass loss (from the DTG curve). |

| Mass Loss (%) | 85% | The percentage of the initial mass lost during the decomposition step. |

| Residual Mass (%) | 15% | The percentage of mass remaining at the end of the experiment. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase changes and chemical reactions.

Step-by-Step DSC Protocol:

-

Crucible Selection and Sample Preparation:

-

Aluminum crucibles are commonly used for DSC analysis of organic compounds.[8]

-

Accurately weigh 2-5 mg of the finely powdered sample into a DSC pan.

-

Crimp the lid onto the pan to encapsulate the sample. For volatile samples, hermetically sealed pans may be necessary.

-

-

Instrument Setup and Measurement:

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Purge the cell with an inert gas like nitrogen.

-

Program the temperature profile, which typically involves a heating ramp at a constant rate (e.g., 10°C/min) through the temperature range of interest.

-

Start the measurement and record the heat flow.

-

A DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks pointing downwards, while exothermic events (e.g., decomposition) appear as peaks pointing upwards.

Mandatory Visualization: Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of benzohydrazide derivatives.

Unraveling the Decomposition: Mechanisms and Pathways

The thermal decomposition of benzohydrazide derivatives is a complex process involving the cleavage of the weakest bonds within the molecule. While the exact pathway can vary depending on the specific structure and the presence of reactive species, a general understanding can be derived from the known chemistry of hydrazides and related compounds.

Potential Decomposition Pathways

The hydrazide linkage (-CO-NH-NH₂) contains several bonds that are susceptible to thermal cleavage, including the N-N, C-N, and N-H bonds. The initial step in the decomposition is likely the homolytic cleavage of the weakest bond, which is typically the N-N bond, to form radical intermediates.

A plausible decomposition pathway for a generic benzohydrazide could involve the following steps:

-

Initiation: Homolytic cleavage of the N-N bond to form a benzoyl radical and an amino radical.

-

Propagation: These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, fragmentation, and recombination, leading to the formation of a complex mixture of smaller molecules.

-

Product Formation: The final decomposition products can include nitrogen gas (N₂), ammonia (NH₃), water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and various aromatic fragments.

Advanced Techniques for Mechanistic Studies: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To elucidate the precise decomposition mechanism, Py-GC-MS is a powerful analytical technique.[9][10] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. By analyzing the fragments produced at different pyrolysis temperatures, a detailed picture of the decomposition pathway can be constructed.[9]

Mandatory Visualization: Potential Decomposition of Benzohydrazide

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. researchgate.net [researchgate.net]

- 7. torontech.com [torontech.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to the Isomers of C₈H₁₀N₂O₂: Theophylline, Theobromine, and Paraxanthine

Introduction

The molecular formula C₈H₁₀N₂O₂ represents a fascinating collection of structural isomers, each possessing unique chemical properties and physiological effects. While numerous structural arrangements are theoretically possible, this guide focuses on the three most significant and pharmacologically active isomers: theophylline, theobromine, and paraxanthine. These compounds belong to the methylxanthine class of purine alkaloids, a group renowned for its stimulant and therapeutic properties. They are structurally related, differing only in the placement of two methyl groups on the xanthine backbone. This subtle distinction in molecular architecture gives rise to profound differences in their biological activity, metabolic fate, and clinical applications. Understanding these isomers is critical for researchers in pharmacology, drug development, and food science, as they are encountered as therapeutic agents, key components of widely consumed products like chocolate and tea, and as primary metabolites of caffeine.

The Methylxanthine Core: A Comparative Overview

Theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine) share the same xanthine core structure. The variation in the position of their N-methyl groups dictates their interaction with biological targets, solubility, and metabolic stability.

2-Hydroxy-3-methylbenzhydrazide solubility in different solvents

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-3-methylbenzhydrazide for Pharmaceutical Development

Abstract

This compound is a versatile chemical scaffold possessing significant potential in medicinal chemistry and materials science. As with any compound intended for these applications, a thorough understanding of its solubility characteristics is paramount for successful formulation, reaction optimization, and biological screening. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a qualitative assessment based on its structural analogues, and detailed, field-proven protocols for its quantitative experimental determination. By synthesizing theoretical knowledge with practical, self-validating methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to harness the full potential of this compound.

The Compound: Structure, Properties, and Significance

This compound, also known as 3-methylsalicylhydrazide, is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and benzhydrazide functional groups.[1] Its molecular structure is a key determinant of its physicochemical properties and, consequently, its applications.

Chemical Properties:

The hydrazide moiety is a cornerstone in medicinal chemistry, recognized for its role in constructing a wide array of biologically active molecules, including hydrazide-hydrazones with potential therapeutic applications.[2][3] The solubility of such compounds is a critical parameter that influences every stage of the development pipeline, from synthesis and purification to formulation and in vivo bioavailability.

Caption: Chemical structure of this compound.

Theoretical Underpinnings of Solubility

The solubility of a molecule is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility. The structural features of this compound—a hydrophobic aromatic ring and methyl group, combined with polar, hydrogen-bonding capable hydroxyl and hydrazide groups—create a complex solubility profile.

-

Hydrogen Bonding: The -OH and -CONHNH₂ groups can act as both hydrogen bond donors and acceptors. This is the primary driver of solubility in polar protic solvents like water, ethanol, and methanol.

-

Dipole-Dipole Interactions: The polar carbonyl (C=O) and N-H bonds in the hydrazide moiety contribute to a significant dipole moment, promoting solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile.

-

Hydrophobic Effects: The nonpolar benzene ring and methyl group limit solubility in water but enhance it in less polar organic solvents. The overall solubility in a given solvent depends on the balance between these competing interactions.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble / Very Low | The hydrophobic aromatic ring and methyl group likely dominate over the polar groups, limiting miscibility with water. |

| Ethanol, Methanol | Sparingly Soluble | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while its -OH group can hydrogen bond.[5][6] | |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating both polar and nonpolar moieties.[2] |

| Acetone, Acetonitrile | Soluble | Good dipole-dipole interactions can overcome the crystal lattice energy of the solid compound.[4] | |

| Nonpolar | Hexane, Toluene | Insoluble | Insufficient polarity to interact with the hydroxyl and hydrazide groups and break the intermolecular hydrogen bonds in the solid state. |

Experimental Protocols for Solubility Determination

To move beyond prediction, rigorous experimental measurement is essential. The choice of method depends on the required accuracy, throughput, and stage of research.

Caption: Workflow for the Shake-Flask solubility method.

Protocol 1: Equilibrium Solubility via Isothermal Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility, representing the true equilibrium state. It is crucial for late-stage development and formulation.

Expertise & Rationale: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute. This ensures the measurement reflects the maximum amount of substance a solvent can hold under specific conditions (temperature, pressure), which is vital for accurate physicochemical characterization.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. "Excess" is critical; undissolved solid must be visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. The equilibration time is critical and must be sufficient to reach a plateau in concentration, typically 24 to 72 hours.

-

Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). The concentration should not change significantly between the later time points.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, use centrifugation (e.g., 15 min at >10,000 g) or filtration (using a solvent-compatible, low-binding filter, e.g., 0.22 µm PTFE) to separate the saturated supernatant from the solid.

-

Causality: This step is crucial to prevent solid particulates from being carried over into the analytical sample, which would artificially inflate the measured concentration.

-

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with an appropriate mobile phase or solvent to fall within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the precise concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report units clearly (e.g., µg/mL, mM).

Protocol 2: Kinetic Solubility for High-Throughput Screening

In early discovery, speed is often prioritized over absolute accuracy. Kinetic solubility assays measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Expertise & Rationale: This method mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks into an aqueous buffer. It identifies compounds that may precipitate under assay conditions, preventing false negatives. The result is not thermodynamic solubility but is highly relevant for screening campaigns.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate (e.g., 96-well UV-transparent plate).

-

Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the buffer, creating a range of final concentrations (e.g., 1 µM to 200 µM) with a fixed final DMSO percentage (typically 1-2%).

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Detection: Measure the turbidity (light scattering) caused by the precipitate using a nephelometer or a plate reader that can measure absorbance at a high wavelength (e.g., 650-750 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background.

Conclusion

This compound is a molecule of significant scientific interest, and understanding its solubility is a prerequisite for its effective application. This guide has established its likely poor solubility in aqueous media and good solubility in polar aprotic solvents like DMSO, based on its chemical structure and data from related compounds.[2][4] More importantly, it provides robust, detailed, and validated experimental protocols for the precise determination of both thermodynamic and kinetic solubility. By applying these methods, researchers can generate the critical data needed for informed decisions in reaction chemistry, formulation science, and drug discovery, thereby accelerating the path from compound synthesis to functional application.

References

- 1. Benzoic acid, 2-hydroxy-3-methyl-, hydrazide | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Theoretical and Structural Elucidation of 2-Hydroxy-3-methylbenzhydrazide

This guide provides a comprehensive overview of the structural characteristics of 2-hydroxy-3-methylbenzhydrazide, a versatile molecule in medicinal chemistry and materials science. We will delve into its foundational structural properties, drawing insights from experimental crystallographic data of its derivatives, and outline a robust theoretical framework for its complete computational analysis. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's structure-activity relationships.

Foundational Significance of this compound

Hydrazide-hydrazones are a class of organic compounds that have garnered significant attention due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. The this compound core is a key building block for synthesizing various Schiff bases and hydrazone derivatives, where its structural features play a pivotal role in their biological efficacy and coordination chemistry. Understanding the conformational flexibility, electronic properties, and hydrogen bonding capabilities of this core structure is paramount for the rational design of novel therapeutic agents and functional materials.

Experimental Insights from Crystallographic Studies of Derivatives

A consistent observation across these derivatives is the presence of strong intramolecular hydrogen bonds. The hydroxyl group at the 2-position of the benzene ring often forms a hydrogen bond with the oxygen or nitrogen atoms of the hydrazide group, leading to the formation of a stable six-membered ring motif (S(6) loop).[3][5] This interaction significantly influences the planarity and conformational rigidity of the molecule.

Furthermore, intermolecular hydrogen bonds, primarily involving the N-H group of the hydrazide and the carbonyl oxygen, are crucial in dictating the crystal packing, leading to the formation of one-dimensional chains or more complex three-dimensional networks.[2][3][6]

The following table summarizes key crystallographic data from several derivatives, highlighting the structural characteristics of the this compound backbone.

| Derivative Name | Crystal System | Dihedral Angle between Benzene Rings (°) | Key Intramolecular Hydrogen Bonds | Ref. |

| N′-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide | Monoclinic | 4.1(2) | O—H⋯N, O—H⋯O | [1] |

| 2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide | Orthorhombic | 19.03(11) | O—H⋯O | [2] |

| N′-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide | Monoclinic | 3.4(5) | O—H⋯O | [3] |

| N′-(5-hydroxy-2-nitrobenzylidene)-3-methylbenzohydrazide | - | 3.9(3) | O—H⋯O | [4] |

A Proposed Theoretical Framework for Structural Analysis

To gain a deeper, quantitative understanding of the structural and electronic properties of this compound, a comprehensive theoretical study is indispensable. Density Functional Theory (DFT) is the recommended computational method due to its excellent balance of accuracy and computational cost for molecules of this size.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines a robust workflow for the theoretical investigation of this compound.

Step 1: Geometry Optimization

-

Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).

-

Methodology: Perform a full geometry optimization using DFT. A common and reliable choice of functional is B3LYP, paired with a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution and polarization effects. The optimization should be performed without any symmetry constraints to allow the molecule to adopt its true minimum energy conformation.

Step 2: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Methodology: Calculate the harmonic vibrational frequencies at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms a true minimum. The calculated frequencies can be compared with experimental IR and Raman data for validation.

Step 3: Electronic Structure Analysis

-

Objective: To understand the distribution of electrons and identify regions of reactivity.

-

Methodology:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[7][8]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Step 4: Natural Bond Orbital (NBO) Analysis

-

Objective: To investigate intramolecular interactions, such as hydrogen bonding and charge transfer.

-

Methodology: Perform an NBO analysis to quantify the strength of the intramolecular hydrogen bonds and to understand the delocalization of electron density within the molecule.

The logical workflow for this theoretical study is depicted in the following diagram:

Caption: A flowchart illustrating the proposed computational workflow for the theoretical analysis of this compound.

Predicted Structural and Electronic Properties

Based on the experimental data from its derivatives and general principles of computational chemistry, the following outcomes can be anticipated from the proposed theoretical study:

-

Molecular Geometry: The optimized structure will likely exhibit a nearly planar conformation due to the extensive electron delocalization and the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the hydrazide moiety.

-

Hydrogen Bonding: The NBO analysis is expected to quantify the strength of this intramolecular hydrogen bond, revealing a significant stabilization energy.

-

Electronic Properties: The HOMO is likely to be localized on the phenyl ring and the hydrazide moiety, indicating these are the primary sites for electrophilic attack. The LUMO may be distributed over the carbonyl group, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability.

-

Spectroscopic Signature: The calculated vibrational frequencies will provide a theoretical IR spectrum that can be used to assign the characteristic vibrational modes, such as the O-H, N-H, and C=O stretching frequencies.

The molecular structure of this compound with the key intramolecular hydrogen bond is visualized below:

Caption: A 2D representation of the this compound structure highlighting the key intramolecular hydrogen bond.

Conclusion and Future Directions

The structural framework of this compound, characterized by significant intramolecular hydrogen bonding and a relatively planar conformation, provides a solid foundation for its diverse applications. The proposed theoretical protocol offers a powerful avenue for a detailed, quantitative exploration of its properties. Future studies should focus on correlating these theoretical findings with experimental data, such as NMR and UV-Vis spectroscopy, to further validate the computational models.[8][9] Such a synergistic approach will undoubtedly accelerate the design and development of novel compounds based on this versatile molecular scaffold.

References

- 1. N′-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N′-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-N′-(5-hydroxy-2-nitrobenzylidene)-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-N′-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | MDPI [mdpi.com]

Methodological & Application

Introduction: Unveiling the Potential of 2-Hydroxy-3-methylbenzhydrazide

An In-Depth Guide to 2-Hydroxy-3-methylbenzhydrazide as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 3-Methylsalicylhydrazide[1][2], is an aromatic organic compound featuring a unique combination of functional groups: a phenolic hydroxyl (-OH) group, a methyl (-CH3) group ortho to the hydroxyl, and a hydrazide (-CONHNH₂) moiety. This specific arrangement of reactive sites makes it an exceptionally valuable and versatile intermediate in the field of organic synthesis. Its structural rigidity, coupled with the nucleophilic nature of the hydrazide group and the coordinating ability of the adjacent hydroxyl and carbonyl oxygen, provides a robust scaffold for the construction of a wide array of more complex molecules.

This guide delves into the synthesis and primary applications of this compound, offering detailed protocols and mechanistic insights. It is designed to serve as a practical resource for researchers leveraging this intermediate for the development of novel Schiff bases, metal-organic complexes, and potentially diverse heterocyclic systems. The protocols herein are presented not merely as steps, but as self-validating systems, with explanations grounded in established chemical principles to ensure reproducibility and a deeper understanding of the underlying transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| IUPAC Name | 2-Hydroxy-3-methylbenzohydrazide | [2] |

| Synonyms | 3-Methylsalicylhydrazide, o-Cresotic Hydrazide | [1][2] |

| CAS Number | 30991-42-5 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | Solid | [2] |

Core Synthesis of the Intermediate: this compound

The most direct and widely adopted method for synthesizing benzhydrazides is the hydrazinolysis of the corresponding ester. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine hydrate. Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating, significantly reducing reaction times[3].

Protocol 1: Synthesis of this compound from Methyl 2-hydroxy-3-methylbenzoate

This protocol is adapted from established methods for the synthesis of similar hydroxybenzhydrazides[3].

Objective: To synthesize this compound via hydrazinolysis of its methyl ester.

Materials:

-

Methyl 2-hydroxy-3-methylbenzoate

-

Hydrazine Hydrate (80% or higher)

-

Absolute Ethanol (optional, as solvent for conventional reflux)

-

Distilled Water

-

Standard laboratory glassware for reflux or a dedicated microwave reactor

-

Filtration apparatus (Büchner funnel)

Procedure (Microwave-Assisted Method):

-

Reaction Setup: In a microwave-safe reaction vessel, combine methyl 2-hydroxy-3-methylbenzoate (1 equivalent) with an excess of hydrazine hydrate (e.g., 4 equivalents)[3]. The reaction can often be performed neat.

-

Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 360 W) for a short duration (typically 3-5 minutes)[3].

-

Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting ester spot indicates completion.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, add cold distilled water. A white precipitate of this compound should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying and Recrystallization: Dry the collected solid. For higher purity, recrystallize the product from a suitable solvent like absolute ethanol to obtain fine, crystalline this compound[4].

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, FT-IR (presence of N-H, O-H, and C=O stretches), and ¹H-NMR spectroscopy.

Causality Behind Experimental Choices:

-

Excess Hydrazine: Using an excess of hydrazine hydrate drives the equilibrium towards the product side, ensuring complete conversion of the ester.

-

Microwave Irradiation: This technique provides rapid and uniform heating, which accelerates the rate of reaction compared to conventional reflux, aligning with principles of green chemistry[4].

-

Water Quenching: this compound is poorly soluble in cold water, while hydrazine hydrate is miscible. This allows for easy precipitation and initial purification of the product.

-

Recrystallization: This is a crucial step to remove any unreacted starting material or side products, yielding a highly pure intermediate essential for subsequent reactions.

Caption: Workflow for the synthesis of this compound.

Application I: Synthesis of Schiff Bases (Hydrazones)

One of the most prominent applications of this compound is in the synthesis of Schiff bases, specifically hydrazones. This is achieved through a condensation reaction between the terminal amine (-NH₂) of the hydrazide and the carbonyl group of an aldehyde or ketone[5][6][7]. The resulting hydrazones are a class of compounds extensively studied for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties[8][9].

The general reaction proceeds via nucleophilic attack of the hydrazide's nitrogen on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) bond.

Caption: General scheme for Schiff base synthesis from this compound.

Protocol 2: Synthesis of N′-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide

This protocol is a direct application of the principles described in the literature for condensing this compound with an aldehyde[5].

Objective: To synthesize a representative Schiff base via condensation.

Materials:

-

This compound (1.0 mmol, 0.166 g)

-

2,5-Dihydroxybenzaldehyde (1.0 mmol, 0.138 g)

-

Methanol (50 mL)

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound and 2,5-dihydroxybenzaldehyde in 50 mL of methanol.

-

Reaction: Stir the mixture at room temperature. The reaction is often facile and may proceed without heat. For less reactive carbonyls, the mixture can be refluxed for 1-2 hours[5][6].

-

Monitoring: Track the reaction's progress by TLC until the starting materials are consumed.

-

Isolation: Upon completion, cool the mixture. The product often precipitates directly from the reaction medium. If not, the solvent can be partially evaporated to induce crystallization.

-

Purification: Collect the solid product by filtration. Wash the crystals with a small amount of cold methanol or ethanol to remove any soluble impurities.

-

Drying: Dry the purified Schiff base product. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate[5].

Self-Validation: The purity of the synthesized hydrazone can be confirmed by its sharp melting point and spectroscopic data (FT-IR, ¹H-NMR, Mass Spectrometry). The appearance of an imine (-CH=N-) proton signal in the ¹H-NMR spectrum (typically δ 8-9 ppm) is a key indicator of successful Schiff base formation[9].

Application II: Ligand Scaffolds for Metal Complexes

The Schiff bases derived from this compound are superb polydentate ligands for coordinating with transition metal ions[10][11][12]. The presence of the phenolic -OH, azomethine nitrogen, and enolic or ketonic oxygen atoms creates multiple binding sites, allowing for the formation of stable chelate rings. These metal complexes are of significant interest due to their potential applications in catalysis, materials science, and as antimicrobial or anticancer agents[10][13]. The ligand typically coordinates in a mononegative bidentate or tridentate fashion after deprotonation of the phenolic hydroxyl group[10].

Caption: Workflow for the synthesis of a metal complex using a Schiff base ligand.

Protocol 3: Synthesis of a Metal(II) Complex

This protocol provides a general method for complexation, adapted from procedures for synthesizing complexes with similar benzhydrazide Schiff base ligands[13].

Objective: To synthesize a metal(II) complex using a pre-formed Schiff base ligand.

Materials:

-

N′-(Arylmethylene)-2-hydroxy-3-methylbenzohydrazide (Schiff base from Protocol 2) (2 equivalents)

-

A metal(II) salt, e.g., Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O] (1 equivalent)

-

Ethanol or Methanol

Procedure:

-

Ligand Solution: Dissolve the Schiff base ligand in hot ethanol in a round-bottom flask.

-

Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt in a minimum amount of ethanol or water.

-

Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A change in color or the formation of a precipitate often indicates the formation of the complex.

-

Reaction: Reflux the resulting mixture for 2-4 hours to ensure complete complexation[13].

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

-

Washing and Drying: Wash the solid complex with cold ethanol to remove any unreacted starting materials, followed by a non-coordinating solvent like diethyl ether. Dry the complex under vacuum.

-

Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. In FT-IR, a shift in the C=N and C-O stretching frequencies upon complexation provides strong evidence of coordination to the metal center.

Expert Insight: The choice of metal salt and solvent can influence the final geometry and coordination number of the complex. The stoichiometry (ligand:metal ratio) is critical and should be precisely controlled to obtain the desired product[13]. The deprotonation of the phenolic -OH group upon chelation is a key step, often facilitated by the basicity of the reaction medium or the metal salt used (e.g., acetates).

Conclusion and Future Outlook

This compound stands out as a highly effective and adaptable intermediate. Its straightforward synthesis and reactive functional groups provide an accessible entry point for constructing molecules with significant structural complexity and biological relevance. The protocols detailed in this guide for the synthesis of Schiff bases and their subsequent use as ligands for metal complexes represent the most well-established applications. These pathways empower researchers in drug discovery and materials science to develop novel compounds with tailored properties. Future research may further explore its utility in synthesizing novel heterocyclic systems, expanding the chemical space accessible from this versatile building block.

References

- 1. This compound CAS#: 30991-42-5 [amp.chemicalbook.com]

- 2. Benzoic acid, 2-hydroxy-3-methyl-, hydrazide | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 5. N′-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. asianpubs.org [asianpubs.org]

- 10. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. berj.uomosul.edu.iq [berj.uomosul.edu.iq]

- 13. minarjournal.com [minarjournal.com]

Application Notes & Protocols for Assessing the In Vitro Antibacterial Activity of 2-Hydroxy-3-methylbenzhydrazide Derivatives

Foreword: The Rationale and Potential of 2-Hydroxy-3-methylbenzhydrazide Derivatives

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial properties. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticonvulsant effects.[1][2][3] The core structure, characterized by the -CONHN=CH- moiety, is a key pharmacophore that appears in several clinically used antimicrobial agents.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the in vitro antibacterial efficacy of a specific subclass: this compound derivatives.

The inclusion of the 2-hydroxy group and a methyl group at the 3-position of the benzhydrazide scaffold is a deliberate synthetic strategy. The hydroxyl group has the potential to form hydrogen bonds with target sites in bacterial enzymes or proteins, a mechanism suggested to contribute to the antibacterial activity of similar compounds.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of lipophilicity and electronic properties, which can significantly influence the compound's ability to penetrate bacterial membranes and interact with its target.

This guide is designed to be a practical and scientifically robust resource. It moves beyond a simple recitation of steps to explain the underlying principles of each protocol, ensuring that the data generated is not only accurate but also interpretable within the broader context of antimicrobial drug discovery.

Part 1: Synthesis and Characterization of this compound Derivatives (A Brief Overview)

While this document focuses on the biological evaluation, a foundational understanding of the synthesis is crucial. These derivatives are typically synthesized via a condensation reaction between this compound and various substituted aldehydes or ketones.[4][5] Microwave-assisted synthesis has been shown to be an efficient "green chemistry" approach for producing these compounds with good yields.[4][6][7]

General Synthetic Scheme:

-

Step 1: Formation of the Hydrazide. 2-Hydroxy-3-methylbenzoic acid (or its ester, such as methyl salicylate) is reacted with hydrazine hydrate to form the this compound intermediate.[4]

-

Step 2: Condensation to Form Hydrazone Derivatives. The purified hydrazide is then reacted with a selected aromatic or heterocyclic aldehyde/ketone in a suitable solvent (e.g., ethanol) to yield the final N'-substituted-2-hydroxy-3-methylbenzhydrazide derivative.[5]

Following synthesis, rigorous characterization using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry is essential to confirm the chemical structure and purity of the derivatives before proceeding with biological assays.[4][6]

Part 2: Core Protocols for In Vitro Antibacterial Susceptibility Testing

The primary objective of in vitro testing is to determine the lowest concentration of the test compound that can inhibit the visible growth of a bacterium (Minimum Inhibitory Concentration, MIC) and the lowest concentration that can kill a significant portion of the bacterial population (Minimum Bactericidal Concentration, MBC). The broth microdilution method is a widely accepted and standardized technique for determining MIC values and serves as the foundation for subsequent MBC testing.[8][9][10][11]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is a fundamental measure of a compound's potency.[8][11] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Causality Behind the Method: The broth microdilution method is favored for its efficiency, allowing for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well microtiter plate format.[9] It provides a quantitative result (in µg/mL or µM) that is reproducible and comparable across different studies.

Caption: Workflow for MIC determination of this compound derivatives.

-

Preparation of Test Compound:

-

Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is often used for its ability to dissolve a wide range of organic compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory to the bacteria (typically ≤1%).

-

Prepare a working stock solution by diluting the initial stock in Mueller-Hinton Broth (MHB), the recommended medium for routine susceptibility testing of non-fastidious bacteria.[12]

-

-

Preparation of Bacterial Inoculum:

-